molecular formula C6H7ClN2OS B2409514 3-Chloro-5-methanesulfinylpyridin-2-amine CAS No. 1820673-78-6

3-Chloro-5-methanesulfinylpyridin-2-amine

Cat. No. B2409514
CAS RN: 1820673-78-6
M. Wt: 190.65
InChI Key: DNNNINRBFVLHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methanesulfinylpyridin-2-amine (CMPA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMPA is a pyridine derivative that has shown promise in various studies as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Spectral Properties

The synthesis and spectral properties of functionalized, water-soluble derivatives have been extensively studied. For instance, 3-Chloro-5-methanesulfinylpyridin-2-amine is used to form highly fluorescent probes in aqueous environments, useful in various chemical analyses (Li, Han, Nguyen, & Burgess, 2008).

Chemoselective Functionalization

The compound has been explored in chemoselective functionalization studies. For example, its use in catalytic amination conditions shows distinct selectivity, highlighting its potential in creating specific molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Nucleophilic Substitution Reactions

Studies on nucleophilic substitutions at the pyridine ring are significant. 2-Chloro-3-nitro and 2-chloro-5-nitropyridines reactions with various amines in different solvents have been examined, providing insights into the reaction kinetics and mechanisms (Hamed, 1997).

Reductive Deamination

The reductive deamination (hydrodeamination) of aromatic amines is an important process in organic synthesis. The compound is used in amination reactions under alkaline conditions, leading to the formation of desired deaminated products (Wang & Guziec, 2001).

Radiosynthesis Applications

3-Chloro-5-methanesulfinylpyridin-2-amine has applications in the radiosynthesis of [18F]fluoropropyl amines. Its derivatives are used to incorporate radioactive fluoride efficiently, which is crucial in medical imaging and diagnostics (Kiesewetter & Eckelman, 2004).

properties

IUPAC Name

3-chloro-5-methylsulfinylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11(10)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNNINRBFVLHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methanesulfinylpyridin-2-amine

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